N-Allylacetamide
Overview
Description
N-Allylacetamide is an organic compound with the molecular formula C5H9NO It is characterized by the presence of an allyl group attached to the nitrogen atom of an acetamide moiety
Mechanism of Action
Target of Action
N-Allylacetamide is a chemical compound that has been studied for its potential applications in various chemical reactions . The primary targets of this compound are the molecules it interacts with during these reactions. For instance, in the presence of a palladium catalyst and sodium t-butoxide, this compound undergoes arylative cyclisation with aryl halides .
Mode of Action
The mode of action of this compound involves its interaction with these targets. In the presence of a palladium catalyst and sodium t-butoxide, this compound reacts with aryl halides to undergo arylative cyclisation . This reaction results in the formation of benzyl-substituted oxazolines .
Biochemical Pathways
The arylative cyclisation of this compound with aryl halides is a key step in the synthesis of benzyl-substituted oxazolines . This reaction can be considered part of a larger biochemical pathway involving the transformation of this compound into more complex molecules. The downstream effects of this pathway depend on the specific context in which the reaction is being used.
Pharmacokinetics
For instance, the presence of a palladium catalyst and sodium t-butoxide is necessary for this compound to undergo arylative cyclisation .
Result of Action
The result of this compound’s action is the formation of benzyl-substituted oxazolines . This transformation represents a significant change at the molecular level, demonstrating the potential of this compound as a reactant in chemical synthesis.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a palladium catalyst and sodium t-butoxide is necessary for the arylative cyclisation to occur . Therefore, the efficacy and stability of this compound’s action can be significantly affected by the reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylacetamide can be synthesized through several methods. One common approach involves the reaction of allylamine with acetic anhydride. The reaction typically proceeds under mild conditions, with the allylamine acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of this compound and acetic acid as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of allylamine and acetic anhydride to this compound while minimizing the formation of side products.
Chemical Reactions Analysis
Types of Reactions: N-Allylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form N-allylethylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of N-allylethylamine.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-Allylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
N-Methylacetamide: Similar structure but with a methyl group instead of an allyl group.
N-Ethylacetamide: Similar structure but with an ethyl group instead of an allyl group.
N-Propylacetamide: Similar structure but with a propyl group instead of an allyl group.
Uniqueness: N-Allylacetamide is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group allows for additional reactions such as polymerization and cyclization, making this compound a versatile compound in organic synthesis.
Properties
IUPAC Name |
N-prop-2-enylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQCXAUFUOFSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29469-99-6 | |
Record name | Acetamide, N-2-propen-1-yl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29469-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60219232 | |
Record name | N-Allylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692-33-1 | |
Record name | N-Allylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Allylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-allyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Allylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-allylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ALLYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJT0M8Y9MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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